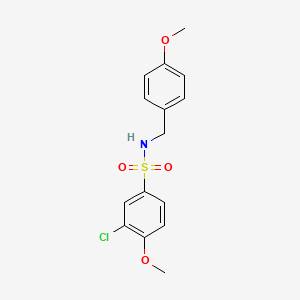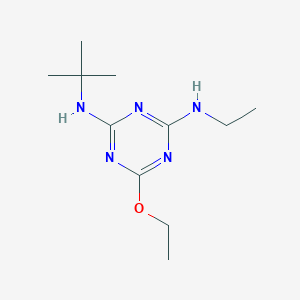
N-1-naphthyl-2-(2-pyrimidinylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-naphthyl-2-(2-pyrimidinylthio)acetamide (NPTA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. NPTA is a thioamide derivative of 2-pyrimidinyl-amine, which is an important pharmacophore in drug design. NPTA has been synthesized and studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology.
Mecanismo De Acción
The mechanism of action of N-1-naphthyl-2-(2-pyrimidinylthio)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. N-1-naphthyl-2-(2-pyrimidinylthio)acetamide has been shown to inhibit the activity of protein kinases, such as AKT and ERK, which are involved in cell survival and proliferation. N-1-naphthyl-2-(2-pyrimidinylthio)acetamide has also been shown to modulate the activity of transcription factors, such as NF-κB and STAT3, which are involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-1-naphthyl-2-(2-pyrimidinylthio)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-1-naphthyl-2-(2-pyrimidinylthio)acetamide has been shown to induce apoptosis by activating caspase-3 and caspase-9 and by downregulating anti-apoptotic proteins, such as Bcl-2. In neuronal cells, N-1-naphthyl-2-(2-pyrimidinylthio)acetamide has been shown to protect against oxidative stress and excitotoxicity by upregulating antioxidant enzymes, such as superoxide dismutase and catalase. In immune cells, N-1-naphthyl-2-(2-pyrimidinylthio)acetamide has been shown to modulate cytokine production and T cell activation by regulating the activity of transcription factors, such as NF-κB and STAT3.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1-naphthyl-2-(2-pyrimidinylthio)acetamide has several advantages for laboratory experiments, including its high purity, stability, and solubility in aqueous and organic solvents. N-1-naphthyl-2-(2-pyrimidinylthio)acetamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-1-naphthyl-2-(2-pyrimidinylthio)acetamide has some limitations, including its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies. N-1-naphthyl-2-(2-pyrimidinylthio)acetamide may also have limited bioavailability and pharmacokinetic properties, which may affect its efficacy and safety in vivo.
Direcciones Futuras
There are several future directions for research on N-1-naphthyl-2-(2-pyrimidinylthio)acetamide, including its potential therapeutic applications in various diseases, such as cancer, neurodegenerative disorders, and autoimmune diseases. Further studies are needed to elucidate the mechanism of action of N-1-naphthyl-2-(2-pyrimidinylthio)acetamide and to identify its molecular targets and downstream signaling pathways. The development of N-1-naphthyl-2-(2-pyrimidinylthio)acetamide analogs and derivatives may also provide new opportunities for drug discovery and design. Finally, the evaluation of N-1-naphthyl-2-(2-pyrimidinylthio)acetamide in preclinical and clinical studies is necessary to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-1-naphthyl-2-(2-pyrimidinylthio)acetamide involves the reaction of 2-pyrimidinylthiol with 1-bromo-2-naphthalene in the presence of a base, such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-1-naphthyl-2-(2-pyrimidinylthio)acetamide as a yellow crystalline solid. The purity and yield of N-1-naphthyl-2-(2-pyrimidinylthio)acetamide can be improved by recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
N-1-naphthyl-2-(2-pyrimidinylthio)acetamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. In cancer research, N-1-naphthyl-2-(2-pyrimidinylthio)acetamide has been shown to have antitumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. In neuroscience, N-1-naphthyl-2-(2-pyrimidinylthio)acetamide has been studied for its neuroprotective effects against oxidative stress and excitotoxicity. In immunology, N-1-naphthyl-2-(2-pyrimidinylthio)acetamide has been shown to modulate the immune response by regulating cytokine production and T cell activation.
Propiedades
IUPAC Name |
N-naphthalen-1-yl-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15(11-21-16-17-9-4-10-18-16)19-14-8-3-6-12-5-1-2-7-13(12)14/h1-10H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWKSCFTANNPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49729706 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-Naphthalen-1-yl-2-(pyrimidin-2-ylsulfanyl)-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}acetonitrile](/img/structure/B5876109.png)



![N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5876147.png)
![2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5876153.png)

![3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5876171.png)
![2-(1,3-benzodioxol-5-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5876178.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5876185.png)
![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5876186.png)
![2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5876194.png)

